(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one
Description
The compound (4S)-4-[(benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one belongs to the oxazolidinone class of heterocyclic organic compounds, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. This molecule features:
- Stereochemistry: A stereogenic center at the 4th position with an S-configuration.
- Substituents:
- A benzyloxymethyl group (–CH2–O–CH2C6H5) at the 4th position.
- A dec-1-en-1-yl group (C10H19–CH=CH–) at the same 4th position.
- Functional groups: The oxazolidin-2-one core provides a lactam structure, making it a versatile intermediate in asymmetric synthesis and pharmaceutical applications.
Properties
CAS No. |
917603-78-2 |
|---|---|
Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(4S)-4-dec-1-enyl-4-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-12-15-21(18-25-20(23)22-21)17-24-16-19-13-10-9-11-14-19/h9-15H,2-8,16-18H2,1H3,(H,22,23)/t21-/m0/s1 |
InChI Key |
TWCUJWZQOKYBOM-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCC=C[C@@]1(COC(=O)N1)COCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCC=CC1(COC(=O)N1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
The following table summarizes the key features of each preparation method discussed:
| Methodology | Advantages | Limitations |
|---|---|---|
| Asymmetric Synthesis | High selectivity; established protocols | Requires chiral starting materials; cost implications |
| Solid-Phase Synthesis | Efficient; reusable supports | Performance variability based on support type |
| Solution Phase Synthesis | Flexible conditions; diverse substrate compatibility | Potential for side reactions; lower yields |
Research Findings
Recent studies have highlighted innovative approaches to enhance yield and selectivity in the synthesis of oxazolidinones:
Polymer-Supported Auxiliaries : Research indicates that polymer-supported chiral auxiliaries can maintain high levels of diastereoselectivity across multiple cycles, making them suitable for industrial applications.
Directed Reactions : Techniques such as directed epoxidation and cyclopropanation have been successfully applied to generate complex structures from simpler precursors, demonstrating versatility in synthetic strategies.
Optimization Strategies : Ongoing optimization efforts focus on fine-tuning reaction conditions (temperature, solvent choice) to maximize yield and minimize by-products during synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the dec-1-en-1-yl chain, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, alkyl halides, and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides, ketones, or carboxylic acids.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural and Stereochemical Comparisons
Table 1: Key Structural Features of Analogous Oxazolidinones
Key Observations:
- Substituent Effects : The dec-1-en-1-yl group in the target compound introduces a long aliphatic chain, enhancing lipophilicity compared to phenyl or benzyl substituents. This may improve membrane permeability in drug candidates but reduce solubility in polar solvents .
- Stereochemical Consistency : All analogs share the 4S configuration, critical for enantioselective synthesis and biological activity.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations:
- Solubility: Aliphatic substituents (e.g., hexanoyl) increase solubility in organic solvents like chloroform, whereas polar groups (e.g., hydrazine) may enhance aqueous solubility .
- Thermal Stability: Higher molecular weight correlates with elevated boiling points, as seen in the hexanoyl derivative (430.8°C predicted) .
Key Observations:
- Synthetic Efficiency: Asymmetric aldol couplings with thiazolidinone auxiliaries achieve high diastereoselectivity (up to 93:7) , whereas oxazolidinones like the target compound may require tailored conditions for similar efficacy.
- Crystallography: Oxazolidinones with bulky substituents (e.g., dioxolane rings) adopt specific conformations (e.g., envelope conformation) that influence packing in crystal lattices .
Research Findings and Implications
- Pharmaceutical Relevance: Oxazolidinones with aromatic substituents (e.g., Zolmitriptan impurities) are critical for quality control in drug manufacturing .
- Chiral Applications: The 4S configuration in oxazolidinones and thiazolidinones ensures high enantioselectivity in asymmetric catalysis, as demonstrated by diastereomeric ratios >90:10 in aldol reactions .
- Stability Challenges : Long aliphatic chains (e.g., decenyl) may introduce steric hindrance, complicating crystallization and purification processes compared to simpler benzyl derivatives .
Biological Activity
(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one is a novel compound belonging to the oxazolidinone class, which is characterized by its unique oxazolidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development, particularly as an antibiotic and therapeutic agent.
Chemical Structure and Properties
The compound features a benzyloxy group and a dec-1-en-1-yl substituent, contributing to its chemical reactivity and biological activity. The oxazolidinone framework is known for its role in the synthesis of various pharmacologically active compounds.
Structural Formula
The structural formula can be represented as follows:
Biological Activity
The biological activity of this compound has been explored through various studies. Preliminary investigations suggest that this compound may exhibit a range of pharmacological effects based on its structural characteristics.
Predicted Pharmacological Effects
Computer-aided drug design studies indicate that the compound may interact with several biological targets, potentially leading to:
- Antimicrobial Activity : Similar to other oxazolidinones like Linezolid, which has been shown to be effective against Gram-positive bacteria.
- Cytotoxic Effects : Potential for anticancer activity as suggested by preliminary assays.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving suitable precursors.
- Substitution Reactions : The introduction of the benzyloxy and decenyl groups can be accomplished via nucleophilic substitution methods.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Linezolid | Oxazolidinone | First approved oxazolidinone antibiotic |
| Tedizolid | Oxazolidinone | Improved potency against resistant strains |
| Oxazolidine | Basic structure | Serves as a precursor for many derivatives |
The distinct substituents in this compound may confer unique biological activities compared to these related compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential of oxazolidinones in various therapeutic applications. For example:
- Antimicrobial Studies : In vitro assays demonstrated that derivatives of oxazolidinones exhibit significant antimicrobial activity against resistant bacterial strains.
- Cytotoxicity Assays : Research involving cell lines has indicated that certain oxazolidinones can induce apoptosis in cancer cells, suggesting their potential as anticancer agents.
Example Study
A study published in Journal of Medicinal Chemistry found that a related oxazolidinone derivative exhibited an IC50 value of 15 μM against human cancer cell lines, indicating moderate cytotoxicity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the oxazolidin-2-one core in (4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one?
- The oxazolidinone ring is typically synthesized via cyclization of β-amino alcohols with phosgene derivatives or carbonyldiimidazole (CDI). For stereochemical control, chiral auxiliaries like (4S)-benzyloxazolidinones (e.g., Evans auxiliaries) are employed to direct enantioselective alkylation or acylation reactions . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize racemization .
Q. How can the stereochemical integrity of the (4S)-configuration be verified during synthesis?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination, as demonstrated in structurally similar oxazolidinone derivatives (mean C–C bond deviation: 0.006 Å; R factor: 0.054) . Complementary methods include optical rotation analysis and chiral HPLC with validated retention times .
Q. What spectroscopic techniques are most effective for characterizing the dec-1-en-1-yl substituent?
- 1H NMR : The terminal vinyl proton (δ 5.2–5.8 ppm) and allylic coupling (J = 10–12 Hz) confirm the dec-1-en-1-yl geometry.
- 13C NMR : The sp² carbons (δ 120–130 ppm) and DEPT-135 analysis distinguish unsaturated vs. saturated carbons .
- IR : Stretching frequencies at 1640–1680 cm⁻¹ (C=C) and 1740–1760 cm⁻¹ (oxazolidinone C=O) provide additional validation .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved when analyzing this compound?
- Discrepancies may arise from dynamic conformational changes (e.g., envelope vs. planar oxazolidinone rings). SC-XRD data (e.g., monoclinic P21 space group, β = 109.02°) should be cross-validated with variable-temperature NMR to assess ring puckering effects . For example, a 0.428 Å deviation in the methylene flap atom suggests non-planarity .
Q. What mechanistic insights govern the enantioselective introduction of the dec-1-en-1-yl group?
- Asymmetric alkylation via Evans auxiliaries relies on chelation-controlled transition states. The benzyloxy group stabilizes the enolate intermediate, while the dec-1-en-1-yl bromide acts as an electrophile. Diastereomeric excess (>90%) can be achieved using HMPA as a co-solvent at −78°C, as shown in analogous thiazolidinone syntheses .
Q. How does the benzyloxymethyl group influence the compound’s reactivity in catalytic transformations?
- The benzyloxymethyl moiety acts as a steric and electronic modulator. In Pd-catalyzed cross-couplings, it may hinder oxidative addition but stabilize π-allyl intermediates. Comparative studies with methyl or tert-butyl analogs reveal a 15–20% rate reduction due to increased steric bulk .
Q. What protocols ensure safe handling of intermediates with reactive functional groups (e.g., sulfonamide byproducts)?
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity and explosion-proof equipment.
- PPE : Chemical-resistant gloves (e.g., nitrile), ANSI Z87.1 goggles, and NIOSH-approved respirators for aerosolized particles .
- Waste disposal : Quench reactive intermediates (e.g., sulfonyl chlorides) with 10% NaHCO3 before aqueous neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
